2,3-Dihydroxy-5-cyano-1,4-naphthoquinone
Description
2,3-Dihydroxy-5-cyano-1,4-naphthoquinone is a naphthoquinone derivative characterized by hydroxyl groups at positions 2 and 3 and a cyano group at position 4. The naphthoquinone core provides a conjugated aromatic system with redox-active properties, while the substituents modulate its electronic, chemical, and biological behavior. The hydroxyl groups enhance solubility and enable hydrogen bonding, while the cyano group introduces strong electron-withdrawing effects, influencing reactivity and stability. Though direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., 2-amino-3-chloro-1,4-naphthoquinone) are synthesized via nucleophilic substitution or multi-component reactions .
Properties
CAS No. |
89227-39-4 |
|---|---|
Molecular Formula |
C11H5NO4 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
6,7-dihydroxy-5,8-dioxonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5NO4/c12-4-5-2-1-3-6-7(5)9(14)11(16)10(15)8(6)13/h1-3,15-16H |
InChI Key |
YYDNMBIMITWNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C(=C(C2=O)O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Derivatives of 1,4-Naphthoquinone
- Solubility: Hydroxyl groups improve water solubility relative to halogenated derivatives (e.g., 2,3-dichloro-1,4-naphthoquinone), which are typically lipophilic .
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